2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2H-chromene, also known as coumarin . Coumarins are a type of chemical compound found in many plants. They have a simple structure and mild adverse effects . They have been used in medicinal industry especially as anti-coagulants .
Synthesis Analysis
While specific synthesis methods for this compound are not available, coumarins can be synthesized through several routes . These methods are often carried out under green conditions, such as using green solvents and catalysts .Scientific Research Applications
Synthetic Protocols and Chemical Properties
Synthetic Protocols on 6H-Benzo[c]chromen-6-ones
6H-Benzo[c]chromen-6-ones, which are structurally related to the specified compound, play a significant role as core structures in secondary metabolites with considerable pharmacological importance. The review by Mazimba (2016) details various synthetic procedures for these compounds, highlighting protocols such as Suzuki coupling reactions and reactions of 3-formylcoumarin with silylenol ethers, which are relevant for the synthesis and functionalization of compounds like 2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (Mazimba, 2016).
Biological Activities and Applications
Anticancer Properties
A study by Sugita et al. (2017) investigated the tumor specificity and keratinocyte toxicity of various synthesized compounds, including chromone derivatives. It was found that certain chromone compounds exhibited high tumor specificity with minimal toxicity to keratinocytes, indicating potential as anticancer agents. These findings suggest the utility of chromene derivatives in the development of safer anticancer drugs (Sugita et al., 2017).
Overview of 3-Hydroxycoumarin Chemistry
Although focusing on 3-hydroxycoumarin, a study by Yoda (2020) provides insights into the chemical, photochemical, and biological properties of hydroxycoumarins, which are relevant to the broader family of coumarin compounds, including 2,3,6-trimethylphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. This review highlights the importance of hydroxycoumarins in various fields, such as pharmacology and agrochemical industries, and discusses synthesis routes and biological activities (Yoda, 2020).
Future Directions
properties
IUPAC Name |
(2,3,6-trimethylphenyl) 8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11-8-9-12(2)17(13(11)3)24-19(21)15-10-14-6-5-7-16(23-4)18(14)25-20(15)22/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXRCJPNDDNJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.